Alpelisib
Overview
Description
Alpelisib is an oral medication used in combination with other medicines (e.g., fulvestrant) to treat hormone receptor (HR)-positive, human epidermal growth factor receptor 2 (HER2)-negative, PIK3CA-mutated, advanced or metastatic breast cancer . It is also used to treat a condition called PIK3CA-Related Overgrowth Spectrum (PROS) in certain patients .
Molecular Structure Analysis
Alpelisib has a molecular formula of C19H22F3N5O2S . Its exact mass is 441.14 and its molecular weight is 441.470 .
Physical And Chemical Properties Analysis
Alpelisib has a molecular formula of C19H22F3N5O2S and a molecular weight of 441.47 . It appears as a solid substance .
Scientific Research Applications
Breast Cancer Treatment : Alpelisib showed synergistic antitumor activity with endocrine therapy against ER+/PIK3CA-mutated breast cancer cells. In a study, alpelisib combined with letrozole was found to be safe, with reversible toxicities, and showed clinical activity in ER+ metastatic breast cancer, especially in patients with PIK3CA-mutated tumors (Mayer et al., 2016).
Mechanisms of Resistance : Alterations in PTEN and ESR1 were identified as mechanisms promoting clinical resistance to alpelisib in combination with antiestrogen therapy for hormone receptor-positive metastatic breast cancers (Razavi et al., 2020).
First Global Approval : Alpelisib received its first global approval for the treatment of hormone receptor (HR)-positive, human epidermal growth factor receptor-2 (HER2)-negative breast cancer in patients with a PIK3CA mutation (Markham, 2019).
Pharmacokinetics and Drug-Drug Interactions : A study developed a method for quantifying alpelisib levels in rat plasma, providing insights into its pharmacokinetics and the effects of CYP3A4 inhibitors on alpelisib (Wang et al., 2021).
Hyperglycemia Management : Alpelisib's common side effect, hyperglycemia, was effectively managed with sodium-glucose co-transporter-2 inhibitors and very low carbohydrate diets in a case series, suggesting potential strategies for managing this adverse effect (Blow et al., 2021).
Efficacy in Non-Hotspot PIK3CA Mutations : Alpelisib demonstrated efficacy in treating ER+ breast cancers with non-hotspot PIK3CA mutations, broadening the potential patient population that could benefit from this treatment (Tau & Miller, 2023).
Future Directions
Alpelisib has shown promise in the treatment of PIK3CA-mutated, HR-positive, HER2-negative advanced breast cancer. Future research may focus on combining Alpelisib with other treatments to improve efficacy and manage side effects . It is also being studied for its potential use in treating other conditions with PIK3CA mutations .
properties
IUPAC Name |
(2S)-1-N-[4-methyl-5-[2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-4-yl]-1,3-thiazol-2-yl]pyrrolidine-1,2-dicarboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F3N5O2S/c1-10-14(11-6-7-24-13(9-11)18(2,3)19(20,21)22)30-16(25-10)26-17(29)27-8-4-5-12(27)15(23)28/h6-7,9,12H,4-5,8H2,1-3H3,(H2,23,28)(H,25,26,29)/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STUWGJZDJHPWGZ-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)N2CCCC2C(=O)N)C3=CC(=NC=C3)C(C)(C)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=N1)NC(=O)N2CCC[C@H]2C(=O)N)C3=CC(=NC=C3)C(C)(C)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F3N5O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70153355 | |
Record name | BYL-719 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70153355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
441.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Phosphatidylinositol-3-kinase-α (PI3Kα) is responsible for cell proliferation in response to growth factor-tyrosine kinase pathway activation. In some cancers PI3Kα's p110α catalytic subunit is mutated making it hyperactive. Alpelisib inhibits (PI3K), with the highest specificity for PI3Kα. | |
Record name | Alpelisib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12015 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Alpelisib | |
CAS RN |
1217486-61-7 | |
Record name | Alpelisib | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1217486-61-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Alpelisib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1217486617 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Alpelisib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12015 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | BYL-719 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70153355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-N(1)-(4-Methyl-5-(6-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-3-yl)thiazol-2-yl)pyrroldine-1,2-dicraboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ALPELISIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08W5N2C97Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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